molecular formula C9H8Cl2O B1363399 2,6-Dichlorophenylacetone CAS No. 93457-06-8

2,6-Dichlorophenylacetone

Cat. No. B1363399
CAS RN: 93457-06-8
M. Wt: 203.06 g/mol
InChI Key: YAEXJQJVTXDTJM-UHFFFAOYSA-N
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Description

2,6-Dichlorophenylacetone is a compound with the molecular formula C9H8Cl2O . It is used in the synthesis of various organic compounds . The compound has a molecular weight of 203.06 g/mol .


Molecular Structure Analysis

The molecular structure of 2,6-Dichlorophenylacetone includes nine carbon atoms, eight hydrogen atoms, two chlorine atoms, and one oxygen atom . The InChI representation of the molecule is InChI=1S/C9H8Cl2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

2,6-Dichlorophenylacetone has a molecular weight of 203.06 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . The compound has a topological polar surface area of 17.1 Ų . It is a solid at 20 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Studies

  • Organotin compounds of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion have been synthesized and characterized for their antibacterial and antifungal activities. This research highlights the potential biological significance of 2,6-dichlorophenylacetone derivatives in medicinal chemistry (Bhatti et al., 2000).

Environmental Toxicology

  • The compound 2,4-dichlorophenoxyacetic acid (2,4-D), related to 2,6-dichlorophenylacetone, has been extensively studied for its environmental toxicity. A scientometric review provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, indicating potential environmental impacts of similar compounds (Zuanazzi et al., 2020).

Photocatalytic Degradation

  • Research on diclofenac, a compound structurally related to 2,6-dichlorophenylacetone, demonstrates the effectiveness of photocatalytic degradation under UV irradiation, indicating a possible method for the environmental management of related compounds (Martínez et al., 2011).

Biofield Energy Treatment

  • A study on the impact of biofield energy treatment on 2,6-dichlorophenol, a compound related to 2,6-dichlorophenylacetone, revealed significant effects on its physical, thermal, and spectral properties. This suggests potential applications in modifying the chemical properties of similar compounds (Trivedi et al., 2015).

Phytoremediation Enhancement

  • Bacterial endophytes have been used to enhance the phytoremediation of 2,4-dichlorophenoxyacetic acid, a structurally related compound. This approach could potentially be applied to manage environmental contamination by 2,6-dichlorophenylacetone and similar compounds (Germaine et al., 2006).

Oxidative Degradation Studies

  • The oxidative degradation of 2,6-dichlorophenol by ferrate(VI) was investigated, showing effective removal and degradation mechanisms. This study provides insights into the oxidative degradation processes that could be applicable to 2,6-dichlorophenylacetone (Dai et al., 2022).

Herbicide Action Mechanism

  • The mode of action of 2,4-dichlorophenoxyacetic acid as an herbicide has been studied, offering insights into how related compounds like 2,6-dichlorophenylacetone might interact with plant biology (Song, 2014).

Chemical Synthesis

  • The synthesis of Methyl 2,6-dichlorophenoxyacetate, a derivative of 2,6-dichlorophenylacetone, demonstrates the compound's applicability in chemical synthesis processes, highlighting its versatility (Qin, 2008).

Conformational Study

  • The conformation of 3-(2,6-dichlorophenyl)glutaric anhydride, structurally similar to 2,6-dichlorophenylacetone, has been studied using magnetic resonance and force field calculations, providing valuable data for understanding the chemical behavior of related compounds (Koer et al., 2010).

Safety And Hazards

When handling 2,6-Dichlorophenylacetone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

1-(2,6-dichlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEXJQJVTXDTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370126
Record name 2,6-Dichlorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorophenylacetone

CAS RN

93457-06-8
Record name 2,6-Dichlorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PR Austin, JR Johnson - Journal of the American Chemical …, 1932 - ACS Publications
Nearly thirty years ago Tiffeneau and Delange2 observed that the action of formaldehyde on benzylmagnesium chloride produced o-tolyl-carbinol instead of the expected benzylcarbinol…
Number of citations: 39 pubs.acs.org

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